Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.21 g/mol . It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 4-bromophenol with 1-N-Boc-3-hydroxyazetidine . The reaction conditions generally include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in various biochemical processes.
Comparison with Similar Compounds
Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
These compounds share the azetidine ring but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the bromophenoxy group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUQHNPRXCCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.